molecular formula C10H21O4P B10852618 Phosphoric acid mono-((E)-dec-4-enyl) ester

Phosphoric acid mono-((E)-dec-4-enyl) ester

Cat. No.: B10852618
M. Wt: 236.24 g/mol
InChI Key: KAHLDJCENUPBQU-VOTSOKGWSA-N
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Description

Phosphoric acid mono-((E)-dec-4-enyl) ester is an organophosphate compound characterized by the presence of a phosphoric acid esterified with an (E)-dec-4-enyl group. This compound is part of a broader class of phosphate esters, which are widely recognized for their roles in various biological and industrial processes. Phosphate esters are essential in biochemistry, particularly in the formation of DNA, RNA, and ATP, and are also used in numerous industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid mono-((E)-dec-4-enyl) ester typically involves the esterification of phosphoric acid with an appropriate alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using phosphorus oxychloride (POCl3) as a reagent. The general reaction scheme is as follows:

H3PO4+ROHH2PO4R+H2O\text{H}_3\text{PO}_4 + \text{ROH} \rightarrow \text{H}_2\text{PO}_4\text{R} + \text{H}_2\text{O} H3​PO4​+ROH→H2​PO4​R+H2​O

Where ( \text{ROH} ) represents the (E)-dec-4-enyl alcohol. The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the monoester .

Industrial Production Methods: In industrial settings, the production of phosphate esters often involves the use of phosphorus oxychloride (POCl3) and alcohols. The process is conducted in large reactors where the reagents are mixed and heated to facilitate the esterification reaction. The resulting product is then purified through distillation or crystallization techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid mono-((E)-dec-4-enyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphoric acid mono-((E)-dec-4-enyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphoric acid mono-((E)-dec-4-enyl) ester involves its ability to form ester bonds with various substrates. In biological systems, it can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity. This process is crucial in cellular signaling and energy transfer pathways .

Comparison with Similar Compounds

  • Phosphoric acid monoethyl ester
  • Phosphoric acid monopropyl ester
  • Phosphoric acid monobutyl ester

Comparison: Phosphoric acid mono-((E)-dec-4-enyl) ester is unique due to the presence of the (E)-dec-4-enyl group, which imparts distinct chemical and physical properties compared to shorter alkyl chain esters. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other phosphate esters may not be as effective .

Properties

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

[(E)-dec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C10H21O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h6-7H,2-5,8-10H2,1H3,(H2,11,12,13)/b7-6+

InChI Key

KAHLDJCENUPBQU-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/CCCOP(=O)(O)O

Canonical SMILES

CCCCCC=CCCCOP(=O)(O)O

Origin of Product

United States

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